2-Ethyl-5-methyl-1H-imidazol-4(5H)-one

Description

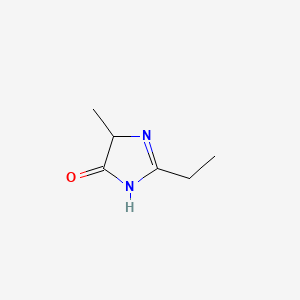

2-Ethyl-5-methyl-1H-imidazol-4(5H)-one (CAS: 194666-09-6) is a substituted imidazole derivative with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . This heterocyclic compound features a five-membered ring containing two nitrogen atoms, with substituents at the 2- and 5-positions (ethyl and methyl groups, respectively). The compound’s storage conditions, hazard classifications (e.g., GHS warnings), and commercial availability are noted in product documentation .

Properties

CAS No. |

194666-09-6 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.159 |

IUPAC Name |

2-ethyl-4-methyl-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C6H10N2O/c1-3-5-7-4(2)6(9)8-5/h4H,3H2,1-2H3,(H,7,8,9) |

InChI Key |

NFFVCKZBOSWBFF-UHFFFAOYSA-N |

SMILES |

CCC1=NC(C(=O)N1)C |

Synonyms |

4H-Imidazol-4-one,2-ethyl-1,5-dihydro-5-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity: The target compound lacks aromatic substituents (e.g., phenyl, tolyl) and ester functional groups, which are common in analogs like 3f, 3h, and 3j. the target compound’s unreported value) .

- Lipophilicity : The ethyl and methyl groups in the target compound may confer moderate lipophilicity, whereas analogs with aryl and ester moieties (e.g., 3f , 3h ) exhibit higher molecular weights and hydrophobicity.

Physicochemical and Spectral Data

- Melting Points : Aryl-substituted derivatives (3f , 3h , 3j ) exhibit higher melting points (>100°C) compared to aliphatic-substituted imidazoles, likely due to enhanced crystallinity from aromatic interactions .

- Spectroscopic Characterization : Analogs such as 3f and 3h are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), a standard practice for confirming imidazole derivatives’ structures .

Research Implications and Gaps

- Unreported Data : Key properties such as melting point, solubility, and biological activity of this compound remain uncharacterized in the literature, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.